![molecular formula C23H18F3N5O2 B2689981 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1207028-09-8](/img/structure/B2689981.png)
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, a pyridinyl group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the pyridinyl group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.
Addition of the trifluoromethylphenyl group: This step typically involves a Friedel-Crafts acylation reaction, where the trifluoromethylphenyl group is added to the triazole ring.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl group.
Coupling Reactions: The triazole ring can undergo coupling reactions with various electrophiles, leading to the formation of new C-C or C-N bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling agents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmaceutical agent due to its ability to interact with various biological targets. It may be investigated for its anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving triazole-containing biomolecules.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: This compound lacks the trifluoromethylphenyl group, which may affect its chemical reactivity and biological activity.
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of the trifluoromethylphenyl group, which may influence its pharmacokinetic properties.
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[2-(fluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide: This compound has a fluoromethyl group instead of the trifluoromethyl group, which may alter its chemical stability and biological activity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-pyridin-3-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O2/c1-33-18-10-8-17(9-11-18)31-21(16-6-4-12-27-13-16)20(29-30-31)22(32)28-14-15-5-2-3-7-19(15)23(24,25)26/h2-13H,14H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAVKTKLBMJVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2689898.png)
![2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2689899.png)
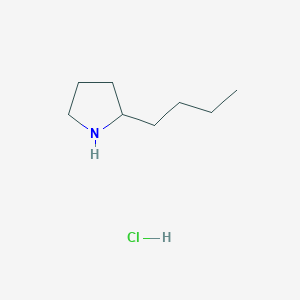
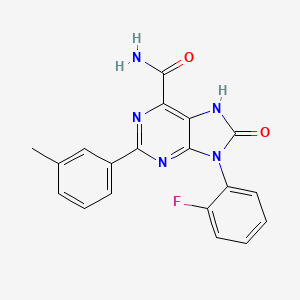
![N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2689904.png)
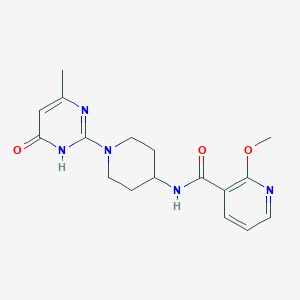
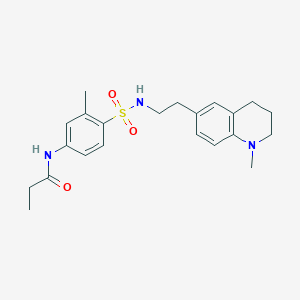
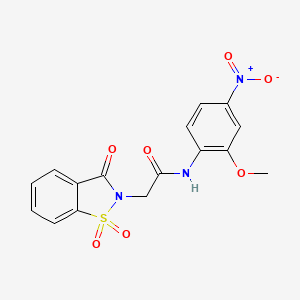
![3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea](/img/structure/B2689909.png)
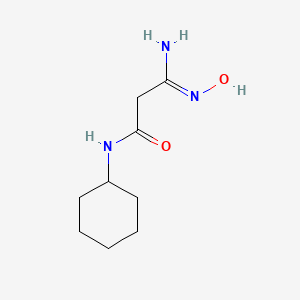
![4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2689914.png)
![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2689915.png)
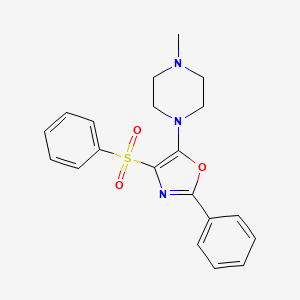
![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/new.no-structure.jpg)
